6-(1-Butylpiperidin-2-yl)quinoline

Description

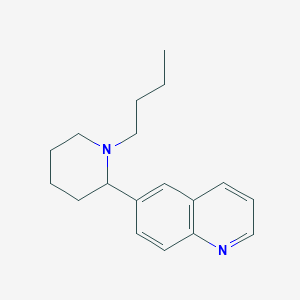

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24N2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

6-(1-butylpiperidin-2-yl)quinoline |

InChI |

InChI=1S/C18H24N2/c1-2-3-12-20-13-5-4-8-18(20)16-9-10-17-15(14-16)7-6-11-19-17/h6-7,9-11,14,18H,2-5,8,12-13H2,1H3 |

InChI Key |

RQYZJJJYKUUIFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 1 Butylpiperidin 2 Yl Quinoline

Retrosynthetic Analysis of the 6-(1-Butylpiperidin-2-yl)quinoline Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary disconnection can be made at the C-C bond connecting the piperidine (B6355638) and quinoline (B57606) rings. This leads to a key intermediate, a 6-haloquinoline (or a related electrophile), and a suitably functionalized 1-butylpiperidine (B1593781) derivative (a nucleophile).

Another strategic disconnection involves breaking the C-N bond within the piperidine ring, suggesting a cyclization approach from a linear precursor. Furthermore, the quinoline ring itself can be deconstructed through established retrosynthetic pathways, such as those mirroring the Skraup, Doebner-von Miller, or Friedlander syntheses. These disconnections highlight the principal building blocks required: a substituted aniline (B41778) and a three-carbon unit for the quinoline core, and a functionalized piperidine or its acyclic precursor.

Development of Novel Synthetic Routes to this compound

The synthesis of quinoline derivatives has evolved significantly from classical methods. researchgate.netnih.gov Modern approaches often employ transition metal-catalyzed cross-coupling reactions to construct the core structure or to introduce substituents. nih.gov For the specific synthesis of this compound, a plausible and efficient route involves the coupling of a pre-formed 6-substituted quinoline with 1-butyl-2-lithiated piperidine. This strategy benefits from the modularity of being able to synthesize and modify each heterocyclic component separately before their crucial union.

One innovative approach could involve a multi-component reaction (MCR), which offers the advantage of constructing complex molecules in a single step from simple starting materials. researchgate.net While specific MCRs for this compound are not extensively documented, the principles of reactions like the Povarov reaction could be adapted. researchgate.net Another avenue of exploration is the use of microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives. actascientific.comorientjchem.org

Optimization of Reaction Conditions for Efficient this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the cross-coupling strategies mentioned earlier, the selection of the palladium or copper catalyst and the appropriate ligand is critical to achieving high yields and minimizing side products.

The table below summarizes key considerations for optimizing the synthesis of quinoline derivatives, which are applicable to the target molecule.

| Parameter | Considerations for Optimization | Potential Impact on Synthesis |

| Catalyst | Type (e.g., Palladium, Copper, Nickel), Ligand, Loading | Influences reaction rate, yield, and selectivity. nih.gov |

| Solvent | Polarity, Aprotic/Protic nature | Affects solubility of reactants and can influence reaction mechanism. |

| Temperature | Varies depending on the reaction type (e.g., reflux, room temperature) | Can significantly impact reaction kinetics and product distribution. |

| Base | Organic or Inorganic, Strength | Crucial for deprotonation steps and catalyst regeneration in many coupling reactions. |

| Reaction Time | Monitored by techniques like TLC or LC-MS | Ensures complete conversion of starting materials and prevents product degradation. |

For the construction of the quinoline ring itself, classical methods like the Skraup or Doebner-von Miller reactions often require harsh acidic conditions and high temperatures. nih.govpharmaguideline.com Optimization here could involve the use of milder Brønsted or Lewis acid catalysts or the application of microwave irradiation to reduce the severity of the reaction conditions. actascientific.com

Stereoselective Synthesis Approaches for Chiral Centers in this compound

The piperidine ring in this compound contains a chiral center at the C-2 position. The stereoselective synthesis of this chiral moiety is of paramount importance as different enantiomers can exhibit distinct biological activities.

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as enantiomerically pure amino acids (e.g., L-lysine), to construct the chiral piperidine ring. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the piperidine ring or in the coupling step. For example, a chiral ligand on a transition metal catalyst could differentiate between the two enantiotopic faces of a prochiral substrate.

Chiral Resolution: In this classical method, a racemic mixture of this compound is prepared and then separated into its individual enantiomers using a chiral resolving agent or through chiral chromatography.

The development of stereoselective syntheses for bicyclic heterocycles is an active area of research, with various patented methodologies available for related structures. google.com These approaches often involve the use of specific chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction.

Exploration of Biological Interactions and Molecular Mechanisms in Vitro

Identification of Putative Biological Targets for 6-(1-Butylpiperidin-2-yl)quinoline

Receptor Binding Affinity Profiling (In Vitro)

No data is currently available from receptor binding affinity profiling studies for this compound.

Enzyme Inhibition and Activation Assays (In Vitro)

There are no published results from enzyme inhibition or activation assays for this compound.

Protein-Ligand Interaction Studies (In Vitro)

Detailed protein-ligand interaction studies for this compound have not been reported in the scientific literature.

Cellular Mechanistic Investigations of this compound

Modulation of Intracellular Signaling Pathways (In Vitro)

Information regarding the modulation of intracellular signaling pathways by this compound is not available.

Alterations in Cellular Phenotypes and Morphologies (In Vitro)

There are no studies describing alterations in cellular phenotypes or morphologies induced by this compound.

Gene Expression and Proteomic Profiling in Response to this compound (In Vitro)3.3. Biophysical Characterization of this compound Interactions3.3.1. Thermodynamics of Ligand Binding and Complex Formation3.3.2. Kinetic Analysis of Molecular Recognition Events

Further research and publication in peer-reviewed scientific journals would be required to provide the necessary information to construct the detailed article as outlined.

Structure Activity Relationship Sar Studies of 6 1 Butylpiperidin 2 Yl Quinoline

Systematic Structural Modifications of the Quinoline (B57606) Heterocycle

The quinoline core is a primary determinant of the biological activity of 6-(1-butylpiperidin-2-yl)quinoline analogues. Modifications to this bicyclic aromatic system have revealed critical insights into the structural requirements for optimal potency.

Research into related quinoline-piperidine scaffolds has demonstrated that the position and nature of substituents on the quinoline ring are paramount. For instance, in the context of antimalarial activity, the introduction of a chlorine atom at the 7-position of the quinoline nucleus has been shown to be particularly advantageous. nih.govnih.gov Analogues bearing this 7-chloroquinoline (B30040) moiety often exhibit enhanced potency against various strains of Plasmodium falciparum. nih.gov This suggests that the electronic properties and steric bulk at this position play a crucial role in the interaction with the biological target.

Furthermore, studies on other quinoline-based compounds have indicated that substitutions at other positions, such as the 2- and 4-positions, can also significantly modulate activity. For example, the presence of a bulky substituent at the 2-position of the quinoline core has been shown to be favorable for the inhibition of P. falciparum in some QSAR models. nih.gov Conversely, the insertion of an extra methylene (B1212753) unit between the quinoline moiety and the amino functionality of the piperidine (B6355638) ring has been found to be detrimental to antiplasmodium activity, highlighting the importance of the direct linkage. nih.gov

The following table summarizes the impact of quinoline ring modifications on the biological activity of related quinoline-piperidine compounds.

| Modification | Observed Effect on Biological Activity | Reference |

| 7-Chloro substitution | Generally enhances antimalarial activity. | nih.gov |

| 2-Bulky substituent | Can be favorable for antiplasmodium activity. | nih.gov |

| Insertion of methylene linker | Detrimental to antiplasmodium activity. | nih.gov |

These findings underscore the sensitivity of the biological activity to the substitution pattern on the quinoline heterocycle, providing a roadmap for designing more effective analogues.

Exploration of Substituents on the Piperidine Ring System

The piperidine ring serves as a crucial linker and a source of key interactions with the biological target. The exploration of substituents on this saturated heterocycle has been a focal point of SAR studies to optimize the activity of this compound and its analogues.

The introduction of various functional groups at different positions of the piperidine ring can influence the compound's polarity, lipophilicity, and conformational preferences, all of which are critical for its biological profile. For example, in the development of antiviral inhibitors, the nature of the linkage between the quinoline and piperidine rings, as well as the substituents on the piperidine, have been shown to be critical for inhibitory activity. nih.gov

While specific data on substitutions on the piperidine ring of this compound is limited in the public domain, general principles from related scaffolds can be informative. For instance, the addition of hydroxyl or other polar groups can increase hydrophilicity, which may affect cell permeability and metabolic stability. Conversely, the introduction of small alkyl groups could enhance lipophilicity and potentially improve binding to hydrophobic pockets of a target protein.

The stereochemistry of the piperidine ring and its substituents is also a critical factor. The relative orientation of the quinoline moiety and any additional substituents on the piperidine ring can dramatically alter the three-dimensional shape of the molecule and its ability to fit into a specific binding site.

Investigation of the N-Butyl Chain’s Contribution to Biological Activity

The N-butyl chain extending from the piperidine nitrogen is a key feature of the title compound, and its length and nature have been investigated to understand their contribution to biological activity. This alkyl chain often plays a significant role in establishing hydrophobic interactions within the binding pocket of a biological target.

Studies on various classes of bioactive compounds have consistently shown that the length of an N-alkyl chain can have a profound impact on potency. For instance, research on N-alkylmorpholine derivatives demonstrated a clear structure-activity relationship where compounds with longer alkyl chains (n-dodecyl to n-hexadecyl) exhibited the highest bactericidal effects, while those with shorter chains (< 5 carbon atoms) were inactive. Similarly, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required an alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon chain. A further increase to a heptyl group led to a dramatic decrease in binding affinity.

These findings suggest that the N-butyl group in this compound likely occupies a hydrophobic pocket in its target protein, and its length is optimized for this interaction. Variations in the chain length would be expected to alter the binding affinity significantly.

The table below illustrates the general principle of how N-alkyl chain length can influence biological activity in other chemical series.

| Compound Series | Effect of Increasing N-Alkyl Chain Length | Optimal Chain Length (if specified) | Reference |

| N-Alkylmorpholine Derivatives | Increased bactericidal effect up to a certain length, then potential decrease. | n-dodecyl to n-hexadecyl | |

| Cannabimimetic Indoles | Increased binding affinity up to a certain length, then a sharp decrease. | Pentyl |

Conformational Analysis and Its Influence on this compound Activity

Conformational analysis of piperidine-containing compounds has shown that the piperidine ring typically adopts a chair conformation. The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these two conformations can be influenced by various factors, including steric and electronic effects. The protonation state of the piperidine nitrogen can also significantly impact the conformational preference of substituents.

Molecular modeling and computational chemistry are powerful tools used to predict the preferred conformations of flexible molecules like this compound. By calculating the potential energy of different conformations, researchers can identify the most stable, low-energy structures that are likely to be biologically relevant. These computational studies can provide valuable insights into how structural modifications might alter the conformational landscape and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies can provide valuable predictive models that aid in the design of new, more potent compounds.

QSAR models are developed by correlating various molecular descriptors of the compounds with their experimentally determined biological activities. These descriptors can be categorized into several types, including:

2D Descriptors: Based on the 2D representation of the molecule, such as topological indices, molecular weight, and atom counts.

3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Representing properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Several QSAR studies have been performed on broader classes of quinoline derivatives, providing insights that could be applicable to this compound. For instance, 2D and 3D-QSAR models have been developed for quinoline derivatives with antimalarial activity, highlighting the importance of steric and electronic features for potency. nih.gov These models often use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate 3D contour maps indicating regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

A hypothetical QSAR study on a series of this compound analogues might reveal, for example, that increased hydrophobicity of the N-alkyl chain enhances activity up to a certain point, or that an electron-withdrawing group on the quinoline ring at a specific position is crucial for target interaction. The statistical validity of these models is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust and predictive QSAR model can then be used to virtually screen new, untested analogues, prioritizing the synthesis of those predicted to have the highest activity.

Design, Synthesis, and Evaluation of Analogues and Derivatives of 6 1 Butylpiperidin 2 Yl Quinoline

Rational Design Strategies for Enhanced Research Probes and Tool Compounds

The rational design of analogues of 6-(1-Butylpiperidin-2-yl)quinoline is a critical step in developing potent and selective research tools. This process involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. A key strategy is the modification of the piperidine-containing side chain and the quinoline (B57606) core to optimize properties such as target affinity, selectivity, and metabolic stability. nih.gov

One common approach is to use established pharmacophores as a starting point. For instance, the quinoline scaffold is a well-known component of antimalarial drugs like chloroquine. nih.gov By decorating the quinoline nucleus with modified piperidine (B6355638) side chains, researchers can explore new chemical space and potentially discover compounds with novel mechanisms of action or improved activity against resistant strains. nih.gov The introduction of a piperidine moiety can confer weak basicity to the side chain, a feature often essential for the accumulation of the drug in acidic cellular compartments of parasites like Plasmodium falciparum.

Computational modeling and molecular docking studies are invaluable tools in the rational design process. These methods can predict the binding modes of this compound analogues within the active site of a target protein, allowing for the design of modifications that enhance binding affinity. For example, docking studies can reveal key hydrogen bonding interactions or hydrophobic pockets that can be exploited by introducing specific functional groups on the quinoline or piperidine rings.

Synthetic Methodologies for Novel this compound Analogues

The synthesis of novel analogues of this compound can be achieved through various established and modern synthetic methodologies. A common strategy involves the coupling of a pre-functionalized quinoline nucleus with a suitable piperidine derivative.

One versatile method for forming the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. austinpublishinggroup.com This method allows for the introduction of a wide range of substituents on the quinoline ring. Another powerful technique is the Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones under acidic conditions. nih.gov For the introduction of substituents at specific positions, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are frequently employed. researchgate.net

Once the desired quinoline core is synthesized, it can be coupled to the 1-butyl-2-aminopiperidine side chain. This can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) if the quinoline has a suitable leaving group, or through reductive amination by reacting a quinoline aldehyde or ketone with 1-butyl-2-aminopiperidine.

A modular synthetic approach is often preferred, allowing for the late-stage introduction of diversity. For example, a common piperidine precursor can be synthesized and then coupled with a library of different quinoline derivatives, or vice-versa. This approach facilitates the rapid generation of a diverse set of analogues for biological screening. nih.gov

The following table outlines a general synthetic approach for a series of piperidinyl-quinoline analogues:

| Step | Reaction | Reactants | Conditions | Product |

| 1 | Friedländer Annulation | 2-Aminoacetophenone, Ethyl acetoacetate | Acid catalyst, Heat | 2-Methyl-4-hydroxyquinoline |

| 2 | Chlorination | 2-Methyl-4-hydroxyquinoline, POCl₃ | Heat | 4-Chloro-2-methylquinoline |

| 3 | Nucleophilic Substitution | 4-Chloro-2-methylquinoline, 1-Butyl-2-aminopiperidine | Base, Solvent, Heat | 6-(1-Butylpiperidin-2-yl)-2-methylquinoline |

This modular strategy allows for the variation of both the quinoline and piperidine components to explore a wide range of chemical space.

Comparative Biological Evaluation of Modified Compounds in In Vitro Assays

The biological evaluation of newly synthesized this compound analogues is crucial to determine their potency, selectivity, and mechanism of action. A variety of in vitro assays are employed to screen these compounds against specific biological targets.

For analogues designed as potential antimalarial agents, in vitro activity is typically assessed against different strains of Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains. nih.gov The 50% inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds. Cytotoxicity assays using mammalian cell lines are also performed to assess the selectivity of the compounds for the parasite over host cells. nih.gov

The following table presents hypothetical in vitro data for a series of this compound analogues against P. falciparum:

| Compound | Quinoline Substitution | Piperidine Substitution | IC₅₀ (nM) vs. P. falciparum (CQ-sensitive) | IC₅₀ (nM) vs. P. falciparum (CQ-resistant) | Cytotoxicity (CC₅₀, nM) | Selectivity Index (CC₅₀/IC₅₀) |

| 6A | H | 1-Butyl | 50 | 150 | >10000 | >200 |

| 6B | 7-Chloro | 1-Butyl | 25 | 75 | >10000 | >400 |

| 6C | H | 1-Hexyl | 70 | 200 | >10000 | >142 |

| 6D | 7-Chloro | 1-Hexyl | 35 | 100 | >10000 | >285 |

If the analogues are designed to target other biological systems, such as specific receptors or enzymes, appropriate cell-based or biochemical assays are used. For example, if targeting G protein-coupled receptors (GPCRs), radioligand binding assays can be used to determine the affinity of the compounds for the receptor. researchgate.net For enzyme targets, inhibition assays are performed to measure the IC₅₀ values.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of the this compound scaffold, various bioisosteric replacements can be considered for both the quinoline core and the piperidine side chain.

Within the piperidine side chain, the butyl group on the nitrogen could be replaced with other alkyl chains of varying lengths or with cyclic or aromatic groups to probe the size and nature of the binding pocket. The piperidine ring itself could be replaced by other saturated heterocycles like pyrrolidine (B122466) or morpholine (B109124) to investigate the impact of ring size and the presence of other heteroatoms.

A notable example of bioisosteric replacement in a related series of quinoline carboxamides involved the substitution of a labile benzanilide (B160483) moiety with a more stable biphenyl (B1667301) group. researchgate.net This change resulted in compounds with significantly improved metabolic stability while retaining inhibitory activity against the ABCG2 transporter. researchgate.net This principle can be applied to the this compound scaffold to enhance its drug-like properties.

The following table illustrates potential bioisosteric replacements for different parts of the this compound scaffold:

| Original Moiety | Bioisosteric Replacement(s) | Rationale |

| Quinoline | Quinazoline, Quinoxaline, Naphthyridine | Modulate electronics, hydrogen bonding, and target interactions. |

| Piperidine | Pyrrolidine, Azepane, Morpholine | Alter ring size, conformation, and polarity. |

| Butyl group | Propyl, Pentyl, Cyclohexyl, Benzyl | Explore hydrophobic pocket and steric tolerance. |

Exploration of Prodrug and Pro-probe Strategies Based on this compound

Prodrug and pro-probe strategies are employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism of a parent drug or probe. For this compound and its analogues, these strategies can be explored to enhance their utility in research.

A common prodrug approach involves masking a key functional group with a labile moiety that is cleaved in vivo to release the active compound. For instance, if an analogue possesses a hydroxyl or amino group that is crucial for activity but also a site of rapid metabolism, it could be temporarily protected as an ester or a carbamate. This can improve oral bioavailability and prolong the duration of action.

One innovative prodrug strategy for quinoline-based compounds involves the use of N-alkoxyquinoline derivatives. nih.gov These compounds can undergo one-electron reduction under anoxic conditions to release the parent quinoline drug. nih.gov This approach could be particularly useful for developing hypoxia-activated probes based on the this compound scaffold.

Pro-probes are inactive precursors that are converted into active fluorescent or otherwise detectable probes upon interaction with a specific biological target or environment. For example, a non-fluorescent analogue of this compound could be designed to become fluorescent upon enzymatic cleavage or a change in pH within a specific cellular compartment. This would allow for the real-time visualization of the probe's localization and interaction with its target.

The design of prodrugs and pro-probes requires careful consideration of the cleavage mechanism to ensure that the active compound is released at the desired site and time. The choice of the promoiety is critical and should be tailored to the specific application and the physicochemical properties of the parent compound.

Potential Research Applications and Future Directions for 6 1 Butylpiperidin 2 Yl Quinoline

Development of 6-(1-Butylpiperidin-2-yl)quinoline as a Chemical Probe for Target Validation7.2. Synthesis and Application of Fluorescent or Tagged Analogues for Imaging Studies (In Vitro)7.3. Exploration of Polypharmacology and Off-Target Interactions of this compound (In Vitro)7.4. Integration with High-Throughput Screening Methodologies for Biological Discovery7.5. Identification of Unexplored Biological Systems and Future Research Avenues for this compound

Without any research findings, the creation of data tables and a list of mentioned compounds is also not feasible. Further investigation into this specific molecule would be required to provide the detailed, scientifically accurate content requested.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(1-Butylpiperidin-2-yl)quinoline, and how can side reactions be minimized?

- Methodology : The synthesis typically involves coupling a quinoline precursor with a substituted piperidine. For example, nucleophilic substitution or Buchwald-Hartwig amination can be employed. Key steps include:

- Precursor preparation : Start with 6-chloroquinoline or a halogenated quinoline derivative.

- Piperidine functionalization : Introduce the butyl group via alkylation of piperidine using 1-bromobutane under basic conditions (e.g., K₂CO₃ in acetone) .

- Coupling : React the functionalized piperidine with the quinoline precursor in anhydrous solvents (e.g., DMF or ethanol) at controlled temperatures (60–80°C) to minimize byproducts like dehalogenated intermediates .

- Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and catalysts such as Pd(OAc)₂ for cross-coupling reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the quinoline backbone and butylpiperidine substitution pattern. Key signals include aromatic protons (δ 7.5–8.5 ppm) and piperidine CH₂ groups (δ 1.2–2.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 285.20) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7 for anticancer activity) using consistent protocols (e.g., MTT assay) to minimize variability .

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the butyl or piperidine groups to isolate critical pharmacophores. For example, replacing the butyl chain with shorter alkyl groups may reduce cytotoxicity .

- Meta-analysis : Review historical data from databases like PubChem or ChEMBL to identify trends in bioactivity across studies .

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors or kinase enzymes). Focus on π-π stacking between the quinoline ring and aromatic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors/donors .

Q. How can crystallographic data improve the structural analysis of this compound?

- Protocol :

- Crystal growth : Use slow evaporation from ethanol/dichloromethane mixtures.

- Data collection : Employ synchrotron X-ray sources (λ = 0.710–1.541 Å) for high-resolution datasets.

- Refinement : Apply SHELXL for structure solution, ensuring R-factor convergence below 5%. Validate hydrogen bonding and torsional angles .

Methodological Considerations

Q. What experimental design principles apply when scaling up the synthesis of this compound?

- Guidelines :

- Batch vs. flow chemistry : Transition from batch reactors to continuous flow systems to enhance reproducibility and yield .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers address solubility challenges in pharmacological assays involving this compound?

- Solutions :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo studies .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in in vitro studies?

- Techniques :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate IC₅₀/EC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance (p < 0.05) .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small sample sizes .

Cross-Disciplinary Applications

Q. How can this compound be repurposed for neurodegenerative disease research?

- Strategy :

- Target identification : Screen against acetylcholinesterase (AChE) or amyloid-β aggregation using in vitro assays .

- Blood-brain barrier (BBB) permeability : Predict using PAMPA-BBB models or MDCK cell monolayers .

- In vivo validation : Test cognitive effects in transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.